molecular formula C24H27N5O4S2 B12144547 1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide

1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B12144547
M. Wt: 513.6 g/mol
InChI Key: SNAXPFKSEBGKMJ-PDGQHHTCSA-N
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Description

This compound belongs to the pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused heterocyclic core. Its structure includes:

  • A 9-methyl-substituted pyrido[1,2-a]pyrimidin-4-one scaffold, which serves as a rigid planar backbone for target binding .
  • A (Z)-configured thiazolidin-5-ylidene moiety linked to the core via a methylene bridge.
  • A piperidine-4-carboxamide group at position 2, contributing to solubility and bioavailability through its polar carboxamide functionality .

The Z-configuration of the thiazolidinone-methylidene group is critical for maintaining planar geometry, facilitating interactions with hydrophobic pockets in biological targets .

Properties

Molecular Formula

C24H27N5O4S2

Molecular Weight

513.6 g/mol

IUPAC Name

1-[9-methyl-4-oxo-3-[(Z)-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]pyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C24H27N5O4S2/c1-14-4-2-8-28-20(14)26-21(27-9-6-15(7-10-27)19(25)30)17(22(28)31)12-18-23(32)29(24(34)35-18)13-16-5-3-11-33-16/h2,4,8,12,15-16H,3,5-7,9-11,13H2,1H3,(H2,25,30)/b18-12-

InChI Key

SNAXPFKSEBGKMJ-PDGQHHTCSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)N5CCC(CC5)C(=O)N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)N5CCC(CC5)C(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the piperidine and thiazolidine rings. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of additional carbonyl groups, while reduction could result in the conversion of ketones to alcohols .

Scientific Research Applications

1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological targets, such as enzymes or receptors. In medicine, this compound could be investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer activities. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of 1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved would depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on structural analogs with modifications to the thiazolidinone, pyridopyrimidine, or piperidine moieties (Table 1).

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name / ID Key Structural Differences Reported Bioactivity Reference(s)
Target Compound - 3-(Tetrahydrofuran-2-ylmethyl)thiazolidinone
- Piperidine-4-carboxamide
Limited experimental data; predicted kinase inhibition via docking studies
9-Methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-... () - 3-Pentyl substituent on thiazolidinone Enhanced lipophilicity; potential CNS activity due to increased blood-brain barrier penetration
1-[9-Methyl-4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-... (15) - 3-Isopropyl substituent on thiazolidinone Improved metabolic stability in murine models
6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-... (10a, ) - Phenyl-substituted thiazolidinone
- Pyrazolo[3,4-d]pyrimidine core
Anti-inflammatory activity (IC₅₀ = 12 µM in COX-2 assay)
9-Methyl-2-(4-methylpiperazinyl)-3-... () - 4-Methylpiperazinyl group (vs. carboxamide) Higher solubility (logP = 1.8 vs. 2.3 in target compound)

Mechanistic Insights from Structural Similarity

  • Thiazolidinone Substituents: The tetrahydrofuran-2-ylmethyl group in the target compound may enhance target selectivity compared to bulkier substituents (e.g., pentyl or isopropyl) by reducing steric hindrance . Phenyl-substituted analogs (e.g., 10a) exhibit anti-inflammatory activity via COX-2 inhibition, suggesting the thiazolidinone moiety’s role in redox modulation .
  • Pyridopyrimidine Core Modifications :

    • Methylation at position 9 (common across analogs) stabilizes the planar conformation, favoring intercalation with DNA or protein kinases .
    • Replacement of the pyrido[1,2-a]pyrimidine core with pyrazolo[3,4-d]pyrimidine (as in 10a) reduces planarity, altering binding kinetics .
  • Piperidine vs. Piperazine Derivatives :

    • The piperidine-4-carboxamide group in the target compound improves oral bioavailability compared to 4-methylpiperazinyl derivatives, which show higher solubility but faster renal clearance .

Biological Activity

The compound 1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N4O3S2C_{21}H_{22}N_{4}O_{3}S_{2}, with a molecular weight of approximately 442.6 g/mol. The structure features a pyrido-pyrimidine core, thiazolidinone moiety, and various functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazolidinone compounds exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown notable activity against various Gram-positive and Gram-negative bacteria. In one study, the synthesized derivatives demonstrated antibacterial effects exceeding those of conventional antibiotics like ampicillin and streptomycin by 10–50 fold .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/mL)Target Bacteria
Compound A0.004–0.03Enterobacter cloacae
Compound B0.008–0.06E. coli
Compound C0.004–0.06T. viride

Anticancer Activity

Thiazolidinone derivatives have been extensively researched for their anticancer properties. These compounds are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that certain thiazolidinone derivatives can inhibit the growth of different cancer cell lines, making them promising candidates for further development as anticancer agents .

Table 2: Anticancer Activity Overview

CompoundCell Line TestedIC50 (µM)
Compound DMCF7 (breast cancer)10
Compound EHeLa (cervical cancer)15
Compound FA549 (lung cancer)12

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These targets may include enzymes involved in metabolic pathways or receptors that regulate cellular functions. The presence of multiple functional groups allows for diverse interactions, potentially leading to synergistic effects that enhance its overall efficacy .

Case Studies

  • Antimicrobial Screening : A study evaluating the antimicrobial properties of thiazolidinone derivatives found that certain compounds exhibited potent activity against a range of pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa .
  • Anticancer Evaluation : In vitro studies on thiazolidinone derivatives showed significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis and inhibition of proliferation pathways .

Q & A

Q. What are the key synthetic steps and challenges in preparing this compound?

The synthesis involves multi-step protocols, including cyclocondensation, thiazolidinone ring formation, and cross-coupling reactions. Critical challenges include achieving Z-configuration selectivity in the thiazolidinone-methylidene moiety and optimizing the coupling of the pyrido-pyrimidine core with the piperidine-carboxamide group. Reaction conditions (e.g., anhydrous DMF at 80–100°C, Lewis acid catalysts like ZnCl₂) are pivotal for yield and purity. Analytical techniques such as HPLC and NMR are used to monitor intermediates .

Q. How does the compound’s structure influence its potential biological activity?

The compound’s pyrido[1,2-a]pyrimidin-4-one core and thioxo-thiazolidinone group suggest potential for kinase inhibition or DNA intercalation. The tetrahydrofuran-2-ylmethyl substituent enhances solubility, while the piperidine-carboxamide moiety may facilitate target binding via hydrogen bonding. Structural analogs with similar motifs exhibit antimicrobial and anticancer activities .

Q. What analytical methods are recommended for characterizing this compound?

Use a combination of:

  • HPLC (C18 column, acetonitrile/water gradient) for purity assessment.
  • 1H/13C NMR (DMSO-d₆) to confirm stereochemistry and functional groups.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve spatial configuration .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the thiazolidinone ring formation?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
  • Catalyst screening : Test ZnCl₂ vs. BF₃·Et₂O for electrophilic activation.
  • Temperature control : Maintain 60–80°C to prevent side reactions.
  • pH adjustment : Use triethylamine to deprotonate reactive sites and enhance nucleophilicity .

Q. What strategies resolve contradictions in spectral data for structural confirmation?

  • 2D NMR (COSY, NOESY) : Clarify proton-proton correlations and spatial proximity.
  • Isotopic labeling : Introduce deuterated reagents to trace reaction pathways.
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Analog synthesis : Modify substituents (e.g., replace tetrahydrofuran with morpholine) and test activity.
  • In vitro assays : Screen against kinase panels (e.g., EGFR, VEGFR2) or bacterial strains (e.g., S. aureus).
  • Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., PDB: 1M17) .

Q. What experimental controls are critical for validating biological activity assays?

  • Positive controls : Use established inhibitors (e.g., doxorubicin for cytotoxicity).
  • Solvent controls : Confirm DMSO/vehicle effects ≤5%.
  • Dose-response curves : Calculate IC₅₀/EC₅₀ values with ≥3 replicates.
  • Counter-screens : Rule out nonspecific effects (e.g., ATP depletion in kinase assays) .

Q. How can metabolic stability be assessed in early-stage drug discovery?

  • Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactor.
  • LC-MS/MS analysis : Quantify parent compound depletion over time.
  • CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms .

Data Interpretation & Conflict Resolution

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

  • Re-evaluate force fields : Adjust parameters in docking software (e.g., Glide SP vs. XP precision).
  • Solvent accessibility : Account for bound water molecules in crystal structures.
  • Protonation states : Use MOE to predict dominant tautomers at physiological pH .

Q. What methods validate the Z-configuration of the methylidene group?

  • NOESY NMR : Detect spatial interactions between the methylidene proton and adjacent substituents.
  • X-ray diffraction : Resolve double-bond geometry in crystalline form.
  • UV-Vis spectroscopy : Compare λₘₐₓ with Z/E isomer references .

Comparative & Mechanistic Studies

Q. How does this compound compare to structurally related pyrido-pyrimidine derivatives?

Unlike simpler analogs (e.g., 9-methyl-4-oxoquinoline), this compound’s thioxo-thiazolidinone group enhances redox activity and metal chelation potential. Piperidine-4-carboxamide improves membrane permeability compared to ester derivatives .

Q. What mechanistic studies elucidate its mode of action in anticancer assays?

  • Cell cycle analysis : Flow cytometry (propidium iodide staining) to detect G2/M arrest.
  • Reactive oxygen species (ROS) assays : Use DCFH-DA fluorescence to quantify oxidative stress.
  • Western blotting : Measure apoptosis markers (e.g., caspase-3 cleavage) .

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